Prednisona Impureza 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

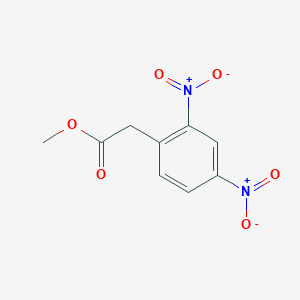

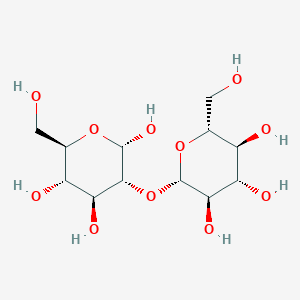

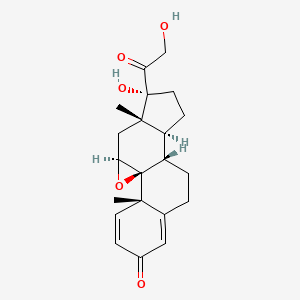

9β,11β-Epoxy-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione, also known as 16alpha-Methylepoxide, is a metabolite of Mometasone Furoate . Mometasone Furoate is a tropical corticosteroid used as an anti-inflammatory . The compound has a molecular weight of 372.45 and a molecular formula of C22H28O5 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C22H28O5 . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.Physical and Chemical Properties Analysis

The compound has a molecular weight of 372.45 and a molecular formula of C22H28O5 . It has a low solubility in most solvents . Other physical and chemical properties such as melting point, boiling point, flash point, and refractive index are not provided in the search results.Aplicaciones Científicas De Investigación

Patrones de Referencia Farmacéutica

Prednisona Impureza 1: sirve como un patrón de referencia en la investigación farmacéutica . Se utiliza para garantizar la calidad y pureza de la prednisolona en las formulaciones de medicamentos. Como material de referencia certificado, ayuda a validar los métodos analíticos para las pruebas de medicamentos y en la calibración de los instrumentos utilizados en el análisis farmacéutico.

Desarrollo de Métodos Analíticos

Este compuesto se utiliza en el desarrollo de métodos analíticos como la cromatografía líquida de alta resolución de fase inversa (RP-HPLC) . Estos métodos son cruciales para identificar y cuantificar las impurezas en los ingredientes farmacéuticos activos, asegurando la seguridad y eficacia de los medicamentos.

Pruebas de Control de Calidad

En el ámbito del control de calidad, This compound se emplea para probar la calidad de la prednisolona y sustancias relacionadas . Ayuda en la detección de impurezas que pueden afectar el rendimiento del medicamento, protegiendo así la salud del paciente.

Mecanismo De Acción

Target of Action

Prednisone Impurity 1, also known as (4AS,4bS,5aS,6aS,7R,9aS,9bS)-7-hydroxy-7-(2-hydroxyacetyl)-4a,6a-dimethyl-5a,6,6a,7,8,9,9a,9b,10,11-decahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-2(4aH)-one or 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

The interaction of Prednisone Impurity 1 with its target involves binding to the glucocorticoid receptor, which leads to changes in gene transcription . This results in the modulation of protein synthesis, affecting cellular functions and responses .

Biochemical Pathways

Prednisone Impurity 1 affects various biochemical pathways. Its binding to the glucocorticoid receptor can lead to the suppression of pro-inflammatory genes, thereby reducing the production of inflammatory mediators . It can also stimulate the expression of anti-inflammatory genes, further contributing to its anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetics of Prednisone Impurity 1 involve its metabolism in the liver to its active form, prednisolone . The pharmacokinetics of prednisolone are dose-dependent, with an increase in dose leading to an increase in volume of distribution and plasma clearance .

Result of Action

The molecular and cellular effects of Prednisone Impurity 1’s action include the reduction of inflammation and immune responses . This is achieved through the modulation of gene expression, leading to decreased production of inflammatory mediators and increased production of anti-inflammatory proteins .

Action Environment

The action, efficacy, and stability of Prednisone Impurity 1 can be influenced by various environmental factors. For instance, the presence of other medications can affect its pharmacokinetics . Additionally, patient characteristics such as age, sex, body weight, and serum albumin concentration can also impact the pharmacokinetics and subsequent effects of Prednisone Impurity 1 .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product through a series of chemical reactions.", "Starting Materials": [ "Pregna-1,4-diene-3,20-dione", "Hydrogen peroxide", "Sodium hydroxide", "Acetic acid", "Methanol", "Chloroform", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Pregna-1,4-diene-3,20-dione is reacted with hydrogen peroxide in the presence of sodium hydroxide to form 11beta-Hydroxy-17,21-dihydroxypregna-1,4-diene-3,20-dione.", "Step 2: The intermediate compound from step 1 is then reacted with acetic acid to form 11beta-Acetoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione.", "Step 3: The product from step 2 is then reacted with methanol in the presence of sodium hydroxide to form 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione.", "Step 4: The final product from step 3 is purified using chloroform and sodium chloride, followed by recrystallization from methanol and drying to obtain the pure compound." ] } | |

Número CAS |

7091-05-6 |

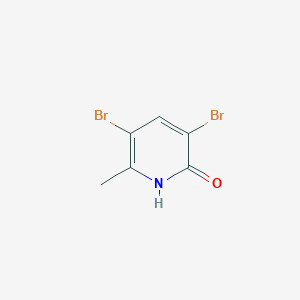

Fórmula molecular |

C21H26O5 |

Peso molecular |

358.4 g/mol |

Nombre IUPAC |

(1S,2S,10S,11S,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |

InChI |

InChI=1S/C21H26O5/c1-18-7-5-13(23)9-12(18)3-4-15-14-6-8-20(25,16(24)11-22)19(14,2)10-17-21(15,18)26-17/h5,7,9,14-15,17,22,25H,3-4,6,8,10-11H2,1-2H3/t14-,15-,17-,18-,19-,20?,21+/m0/s1 |

Clave InChI |

WQMGIEOKPKMWEY-BDNCKTDXSA-N |

SMILES isomérico |

C[C@]12C[C@H]3[C@]4(O3)[C@H]([C@@H]1CCC2(C(=O)CO)O)CCC5=CC(=O)C=C[C@]45C |

SMILES |

CC12CC3C4(O3)C(C1CCC2(C(=O)CO)O)CCC5=CC(=O)C=CC45C |

SMILES canónico |

CC12CC3C4(O3)C(C1CCC2(C(=O)CO)O)CCC5=CC(=O)C=CC45C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.